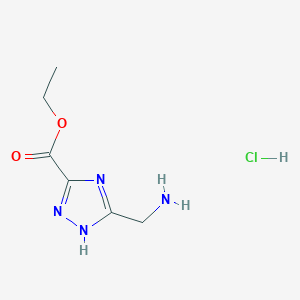

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

Descripción general

Descripción

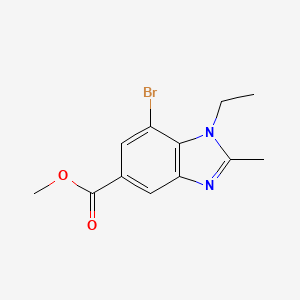

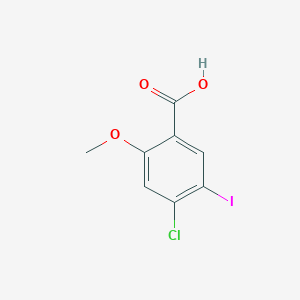

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound that has been mentioned in the context of various scientific research . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects . The compound’s empirical formula is C7H8N4 and it has a molecular weight of 148.17 .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution has been used to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . Another study reported the synthesis of hydrazine-coupled pyrazoles, which were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) . The structure of some compounds was also confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Compounds with a pyrazole core, such as 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine , are valuable in the synthesis of platinum (II) complexes used in OLEDs . These complexes exhibit significant photophysical properties, including green fluorescence, which is crucial for the development of efficient OLEDs. The ability to fine-tune the electronic and photophysical parameters of these complexes makes them highly desirable for advanced photovoltaic devices.

Kinase Inhibition for Cancer Therapy

The pyrazole moiety is instrumental in the design of kinase inhibitors, which are a class of targeted cancer therapies . These inhibitors can selectively block kinase activity, which is often upregulated in cancer cells, thereby inhibiting tumor growth and proliferation. The structural versatility of pyrazole derivatives allows for the development of potent and selective inhibitors with potential therapeutic applications.

Antileishmanial and Antimalarial Agents

Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . Molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes in the parasites, leading to promising in vitro activities. This highlights the potential of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine derivatives in the development of new treatments for parasitic diseases.

Modulation of Circadian Rhythms

Research has shown that certain pyrazole-based compounds can modulate circadian rhythms by inhibiting specific kinases like CK1δ . This application is particularly relevant in the study of sleep disorders and other circadian rhythm-related conditions, where such compounds could serve as therapeutic agents.

Covalent Protein Kinase Inhibitors

The compound can be used to synthesize covalent inhibitors targeting protein kinases with a rare cysteine in the hinge region . These inhibitors have shown promise in the treatment of diseases where kinase activity is dysregulated, offering a new avenue for drug development.

Photovoltaic Devices

The pyrazole core is significant in the synthesis of metal complexes used in photovoltaic devices . These complexes can be engineered to exhibit specific electronic configurations that enhance their photophysical properties, making them suitable for use in solar cells and other energy-harvesting applications.

Development of NAMPT Activators

Pyrazole-containing compounds have been discovered as potent activators of NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of NAD+, which is essential for cellular metabolism and energy production. Activators of NAMPT could have therapeutic potential in metabolic disorders and age-related diseases.

Therapeutic Potential in Various Diseases

The structural motif of pyrazole is known for its broad range of biological activities. Derivatives of this compound have been studied for their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . This versatility underscores the importance of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine in the development of new pharmacological agents.

Safety And Hazards

Direcciones Futuras

The future directions for the research and development of similar compounds are promising. For instance, the discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition suggests potential therapeutic applications .

Propiedades

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJAXRDPHBGHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B1431959.png)

![Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1431960.png)

![Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1431962.png)

![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)

![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)